
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as BMH-21, is a small molecule that has been extensively studied for its potential therapeutic applications. BMH-21 is a quinoline-based compound that has been shown to exhibit potent anti-cancer properties.
Applications De Recherche Scientifique
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of DNA repair enzymes, which can enhance the cytotoxic effects of chemotherapy and radiation therapy.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the inhibition of the DNA repair enzyme, poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in the repair of DNA damage, and its inhibition by this compound leads to the accumulation of DNA damage and subsequent cell death. This compound has also been shown to inhibit the activity of other DNA repair enzymes, including DNA ligase III and XRCC1.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer effects in vitro and in vivo. In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory effects, which may have potential therapeutic applications in other disease states. This compound has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective option for research. This compound has also been shown to exhibit potent anti-cancer effects in vitro and in vivo, making it a promising candidate for further study. However, this compound has limitations in terms of its solubility and stability, which may impact its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential area of study is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the potential anti-inflammatory effects of this compound warrant further investigation in other disease states. Overall, this compound has shown promise as a potential therapeutic agent for cancer and other disease states, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-8-methylquinoline with o-toluidine and tert-butyl isocyanide. The resulting product is then reacted with 4-chlorobenzoyl chloride to yield this compound. This method has been optimized for high yield and purity, making this compound a viable candidate for further research.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19-9-6-7-12-25(19)31(28(33)21-13-15-24(16-14-21)29(3,4)5)18-23-17-22-11-8-10-20(2)26(22)30-27(23)32/h6-17H,18H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWLCFGIRAYBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

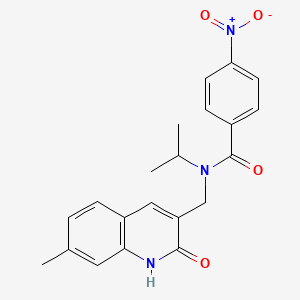
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
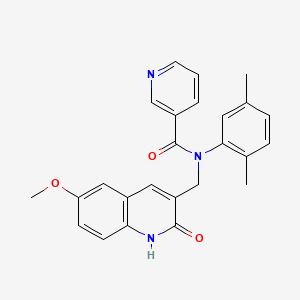
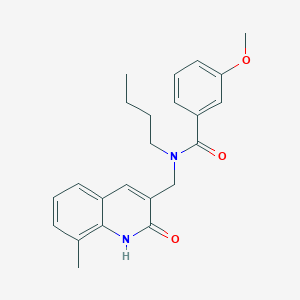
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
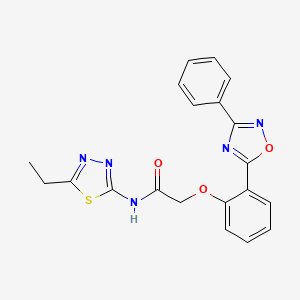
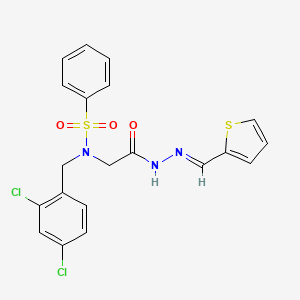
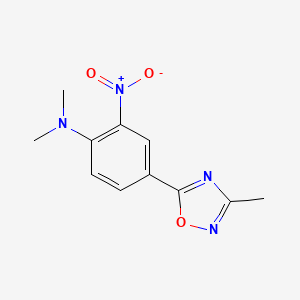
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
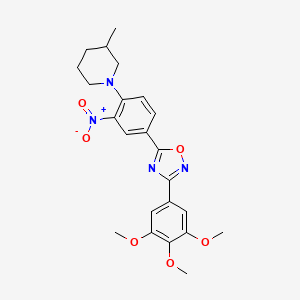
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)